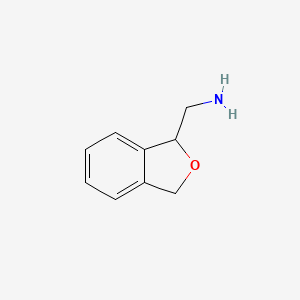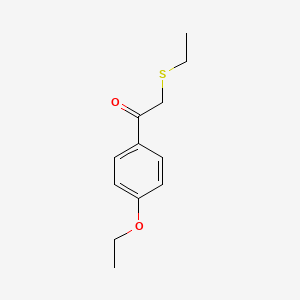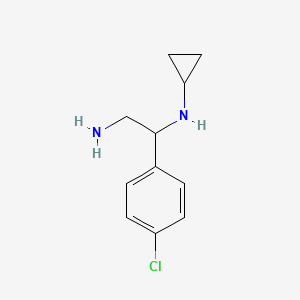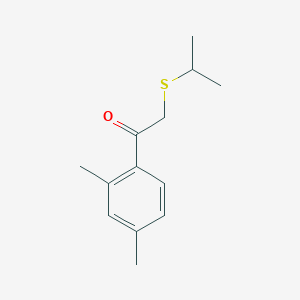
1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid is an organic compound that features a brominated aromatic ring attached to a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid typically involves the bromination of 2-methylbenzoic acid followed by cyclization with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents like toluene and catalysts such as Fe3+ to facilitate the bromination process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as crystallization and filtration. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The brominated aromatic ring can participate in further substitution reactions, such as nitration or sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding amines.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized forms.
Reduction Products: Amines or other reduced forms.
Applications De Recherche Scientifique
1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and pyrazole moiety can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
5-Bromo-2-methylbenzoic acid: Shares the brominated aromatic ring but lacks the pyrazole moiety.
1-(5-Bromo-2-methylphenyl)-1h-pyrazole: Similar structure but without the carboxylic acid group.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another brominated aromatic compound with different functional groups.
Uniqueness: 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid is unique due to the combination of its brominated aromatic ring and pyrazole moiety, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H9BrN2O2 |
|---|---|
Poids moléculaire |
281.10 g/mol |
Nom IUPAC |
1-(5-bromo-2-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-2-3-8(12)6-10(7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
Clé InChI |
QQWPSPVHBNPCCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)N2C=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


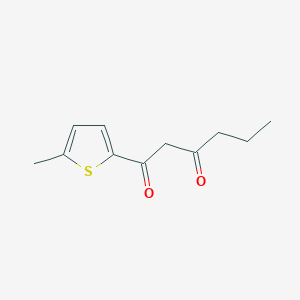

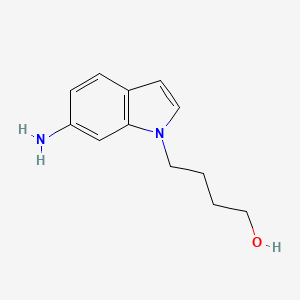
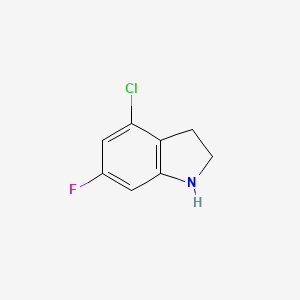
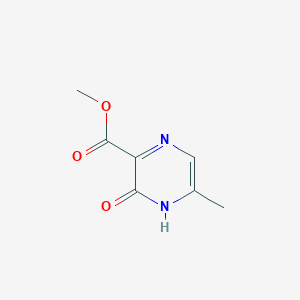
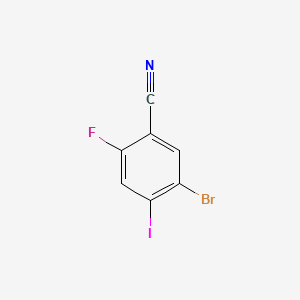
![(1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13639605.png)

